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MARCKS PROTEIN (151-175) BOVINE - 125267-21-2

MARCKS PROTEIN (151-175) BOVINE

Catalog Number: EVT-1491835
CAS Number: 125267-21-2
Molecular Formula: C147H243N41O31
Molecular Weight: 3080.817
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MARCKS Protein (151-175) Bovine refers to a specific peptide derived from the myristoylated alanine-rich C-kinase substrate protein, commonly known as MARCKS. This peptide includes amino acid residues 151 to 175 and is primarily studied for its role as a substrate for protein kinase C. The MARCKS protein is significant in various cellular processes, including membrane interactions and signaling pathways.

Source

The MARCKS protein is predominantly sourced from bovine brain tissue, where it plays a crucial role in neuronal function and signaling. The specific peptide sequence of MARCKS (151-175) is characterized by its high affinity for binding to phospholipid membranes and interacting with calcium/calmodulin complexes.

Classification

MARCKS is classified as a phospholipid-binding protein and a substrate for protein kinase C. It is involved in cellular signaling and structural integrity, particularly in the nervous system.

Synthesis Analysis

Methods

The synthesis of MARCKS (151-175) can be achieved through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into the desired sequence. This method ensures high purity and yields of the peptide, which is crucial for subsequent biological assays.

Technical Details

  • Peptide Sequence: The sequence for MARCKS (151-175) is H-Lys-Lys-Lys-Lys-Lys-Arg-Phe-Ser-Phe-Lys-Lys-Ser-Phe-Lys-Leu-Ser-Gly-Phe-Ser-Phe-Lys-Lys-Asn-Lys-Lys-OH.
  • Molecular Weight: Approximately 3081.8 g/mol.
  • CAS Number: 125267-21-2.
  • Formulation: Typically provided as a lyophilized powder, which is soluble in water.
Molecular Structure Analysis

Structure

The structure of MARCKS (151-175) features a high density of basic amino acids, which contribute to its electrostatic interactions with negatively charged phospholipids such as phosphatidylinositol 4,5-bisphosphate (PIP2). The peptide adopts an extended conformation in solution, facilitating its interaction with membrane components.

Data

The molecular formula is C147H243N41O, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that are typical of peptides with multiple charged residues.

Chemical Reactions Analysis

Reactions

MARCKS (151-175) undergoes phosphorylation by protein kinase C at specific serine residues (Ser8, Ser12, and Ser19). This phosphorylation alters the peptide's binding affinity to membrane components and facilitates its translocation from the membrane into the cytoplasm.

Technical Details

The phosphorylation process can be influenced by the presence of calcium ions and calmodulin, which modulate the activity of protein kinase C. The electrostatic binding of MARCKS to PIP2 can be reversed through these phosphorylation events.

Mechanism of Action

Process

The mechanism by which MARCKS (151-175) functions involves its ability to sequester PIP2 on phospholipid membranes. Upon binding to PIP2, MARCKS stabilizes the membrane structure but can be released upon phosphorylation by protein kinase C or binding with calcium/calmodulin complexes.

Data

Research indicates that approximately three PIP2 molecules can bind to MARCKS (151-175), forming an electroneutral complex that plays a critical role in cellular signaling pathways related to actin dynamics and membrane trafficking.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water.

Chemical Properties

MARCKS (151-175) exhibits properties typical of basic peptides due to its high content of lysine and arginine residues. It has a strong affinity for acidic phospholipids and participates actively in membrane-related processes.

Applications

Scientific Uses

MARCKS (151-175) is utilized in various research applications, including:

  • Cell Signaling Studies: Investigating the role of protein kinase C substrates in signal transduction pathways.
  • Neuroscience Research: Studying dendritic spine morphology and plasticity associated with neuronal signaling.
  • Membrane Interaction Studies: Analyzing how peptides interact with lipid bilayers and influence membrane dynamics.

This peptide serves as an excellent model for understanding the molecular mechanisms underlying various physiological processes involving lipid-protein interactions.

Structural and Molecular Characterization of Bovine MARCKS (151-175)

Primary Sequence Analysis of the Bovine MARCKS Effector Domain

The bovine MARCKS peptide encompassing residues 151-175 constitutes the highly conserved effector domain responsible for its core biological functions. This 25-amino acid segment (KKKKKRFSFKKSFKLSGFSFKKNKK) exhibits a distinctive biochemical signature characterized by:

  • Polybasic Lysine Clusters: Five consecutive lysine residues (positions 1-5) followed by additional lysine/arginine residues create a net charge of +13 at physiological pH. This strong positive charge facilitates electrostatic interactions with acidic membrane phospholipids [1] [3] [9].
  • Phosphorylation Sites: Three critical serine residues (Ser-6, Ser-12, Ser-19 in the peptide; corresponding to Ser156, Ser162, Ser169 in full-length MARCKS) serve as substrates for protein kinase C (PKC). Phosphorylation dramatically alters the domain's electrostatic properties [1] [4].
  • Phenylalanine Content: Five phenylalanine residues contribute to hydrophobic interactions with lipid bilayers and potentially participate in protein-protein interactions [3] [6].

  • Table 1: Primary Sequence Features of Bovine MARCKS (151-175)

Position1-5678910111213141516171819202122232425
ResidueKKKKKRFSFKKSFKLSGFSFKKNKK
Property+++++ΦpSΦ++pSΦ+---ΦpSΦ++-++
FunctionPIP2/PS BindingPKC SubstrateHydrophobic AnchorPKC SubstratePIP2 SequestrationPKC SubstrateMembrane Binding

Key: Φ = Hydrophobic residue; + = Basic residue; - = Neutral residue; pS = Phosphorylation site (Serine).

Post-Translational Modifications: Myristoylation and Phosphorylation Sites

While the N-terminal myristoylation site (Gly-2) resides outside the 151-175 fragment in the full-length protein, this modification critically influences the membrane binding of the intact MARCKS protein. The myristoyl chain inserts hydrophobically into the lipid bilayer, anchoring the protein. This, combined with the electrostatic attraction of the polybasic effector domain (151-175), provides high-affinity membrane localization [1] [7].

Phosphorylation Dynamics:

  • PKC-Mediated Phosphorylation: Protein Kinase C isoforms phosphorylate Ser156, Ser162, and Ser169 within the effector domain. This introduces multiple negative charges, neutralizing the polybasic character (+13 → ~+7 when triply phosphorylated). This charge reversal disrupts electrostatic interactions with acidic lipids (e.g., PIP2, PS), triggering translocation of MARCKS from the plasma membrane to the cytosol [1] [4] [6].
  • Kinetics & Affinity: The bovine MARCKS(151-175) peptide is an excellent PKC substrate with high affinity (Km ≈ 20 nM for rat brain PKC). PKC isoforms phosphorylate the serines sequentially, often with positive cooperativity [2] [6].
  • Functional Consequence: Phosphorylation reverses the inhibitory effect of the effector domain on phospholipase C (PLC), allowing PLC access to PIP2 and triggering the IP3/DAG signaling cascade [4] [6] [9].
  • Table 2: Phosphorylation Sites and Functional Impact in Bovine MARCKS(151-175)
Phosphorylation SitePosition in PeptidePosition in ProteinKinaseFunctional Consequence of Phosphorylation
Serine 18156PKCReduces electrostatic interaction with PIP2/PS; initiates membrane dissociation
Serine 212162PKCFurther neutralizes charge; disrupts actin binding
Serine 319169PKCCompletes charge reversal; releases sequestered PIP2

Comparative Analysis of Bovine MARCKS (151-175) with Homologs in Other Species

The MARCKS effector domain exhibits extraordinary evolutionary conservation across vertebrates, highlighting its fundamental role:

  • Sequence Identity: The 25-amino acid bovine sequence (KKKKKRFSFKKSFKLSGFSFKKNKK) is identical to the human (P29966), chicken (P16527), and porcine effector domains [1] [3]. Minor variations occur in rodents: the mouse sequence (KKKKKRFSFKKSFKLSGFSFKKSKK) substitutes Asn-23 with Ser and Lys-24 with Ser [1] [7].
  • MARCKS Homologs (MARCKSL1): The closely related protein MARCKSL1 (MARCKS-Related Protein) shares a similar effector domain (Human MARCKSL1(87-110): KKKKKFSFKKPFKLSGLSFKRNRK). Key differences include replacement of Arg-6 with Phe and Ser-19 with Leu, potentially altering calmodulin binding affinity and phosphorylation kinetics [5] [7].
  • Cross-Reactivity: The high conservation means peptides like the bovine MARCKS(151-175) are effective tools for studying effector domain functions across species, including humans. Antibodies and kinases raised against one species' domain typically recognize others [1] [5].
  • C-Terminal Conservation: While not part of the 151-175 peptide, mass spectrometry studies on rat MARCKS identified conserved proline-directed phosphorylation sites (Ser291, Ser299) in the C-terminal domain, suggesting broader regulatory mechanisms conserved across species [8] [10].

Structural Motifs: Actin-Binding and PIP2-Sequestering Domains

The bovine MARCKS(151-175) effector domain integrates two critical, overlapping functional motifs essential for cytoskeletal and membrane signaling regulation:

  • PIP2 Sequestration Domain:
  • Mechanism: The highly positively charged domain (net +13) binds electrostatically to multiple molecules of phosphatidylinositol 4,5-bisphosphate (PIP2), a negatively charged lipid (charge -4) crucial for signaling. Experimental data shows ≈4 PIP2 molecules bind per MARCKS(151-175) peptide to form an electroneutral complex [3] [6] [9].
  • Membrane Domain Formation: Binding induces lateral phase separation in membranes, creating PIP2/phosphatidylserine (PS)-enriched microdomains ("rafts"). Basic peptides like pentalysine (KKKKK) mimic this effect, confirming its electrostatic basis [3].
  • Functional Inhibition: Sequestration physically prevents PIP2 access by effector proteins like Phospholipase C (PLC). Physiological concentrations (<10 µM) of intact MARCKS or the MARCKS(151-175) peptide potently inhibit PLC-δ1 and PLC-β1 catalyzed PIP2 hydrolysis in lipid vesicles and monolayers. Concentrations as low as 10-100 nM are inhibitory [6] [9].
  • Regulation: PIP2 binding is reversed by PKC phosphorylation (neutralizes charge) or Ca²⁺/calmodulin binding (sterically blocks PIP2 interaction). This releases PIP2, enabling its hydrolysis by PLC and generating second messengers (IP3, DAG) [1] [6] [9].
  • Actin-Binding/Cytoskeletal Modulatory Domain:
  • Direct Interaction: The effector domain binds directly to filamentous actin (F-actin), contributing to actin cross-linking, bundling, and stabilization at the plasma membrane. The phenylalanine residues and basic charges are implicated in this interaction [1] [7].
  • Regulation by Phosphorylation/Calmodulin: Similar to PIP2 binding, phosphorylation or Ca²⁺/calmodulin binding disrupts actin binding. This allows dynamic remodeling of the actin cytoskeleton critical for cell motility, adhesion, and secretion [1] [7].
  • Link to PIP2: Actin polymerization is PIP2-dependent. By sequestering PIP2, MARCKS(151-175) indirectly regulates actin dynamics. Conversely, actin accumulation can occur at MARCKS/PIP2-enriched membrane domains [1] [7].

  • Table 3: Biophysical Properties and Functions of Bovine MARCKS(151-175) Structural Motifs

Structural MotifKey ResiduesBinding Partner(s)Affinity/ConcentrationRegulatory MechanismPrimary Biological Consequence
PIP2 Sequestration DomainK1-5, K10-11, K22-25, F7, F9, F14, F20PIP2 (PI(4,5)P2, PI(3,4)P2)Kd ~10 nM (for PIP2 vesicles); Binds ~4 PIP2/peptidePKC Phosphorylation; Ca²⁺/CalmodulinInhibits PLC hydrolysis; Modulates PIP2 availability for signaling
Actin-Binding DomainF7, F9, F14, F20, Basic ResiduesF-ActinNot fully quantified; Binds via hydrophobic/electrostatic interactionsPKC Phosphorylation; Ca²⁺/CalmodulinActin cross-linking/bundling; Cytoskeleton-membrane linkage
Calmodulin BindingBasic Residues, F ResiduesCa²⁺/CalmodulinKd < 3 nM (for MARCKSL1 peptide); Disrupted by PKC phosphorylationPKC Phosphorylation; Ca²⁺ influxReleases PIP2; Disrupts actin binding; Releases calmodulin
PKC Phosphorylation SitesS8, S12, S19Protein Kinase CKm ≈ 20 nM (for PKC); Phosphorylated sequentiallyPKC activation (e.g., by DAG, Ca²⁺)Triggers membrane dissociation and functional deactivation

Properties

CAS Number

125267-21-2

Product Name

MARCKS PROTEIN (151-175) BOVINE

Molecular Formula

C147H243N41O31

Molecular Weight

3080.817

InChI

InChI=1S/C147H243N41O31/c1-91(2)79-110(136(208)185-117(87-189)124(196)165-86-122(194)166-111(80-92-43-8-3-9-44-92)137(209)187-119(89-191)144(216)182-112(81-93-45-10-4-11-46-93)138(210)174-102(58-23-35-71-153)129(201)171-105(61-26-38-74-156)133(205)184-116(85-121(161)193)142(214)177-104(60-25-37-73-155)131(203)178-109(146(218)219)64-29-41-77-159)179-132(204)106(62-27-39-75-157)176-140(212)114(83-95-49-14-6-15-50-95)181-143(215)118(88-190)186-135(207)107(63-28-40-76-158)172-130(202)103(59-24-36-72-154)175-139(211)113(82-94-47-12-5-13-48-94)183-145(217)120(90-192)188-141(213)115(84-96-51-16-7-17-52-96)180-134(206)108(65-42-78-164-147(162)163)173-128(200)101(57-22-34-70-152)170-127(199)100(56-21-33-69-151)169-126(198)99(55-20-32-68-150)168-125(197)98(54-19-31-67-149)167-123(195)97(160)53-18-30-66-148/h3-17,43-52,91,97-120,189-192H,18-42,53-90,148-160H2,1-2H3,(H2,161,193)(H,165,196)(H,166,194)(H,167,195)(H,168,197)(H,169,198)(H,170,199)(H,171,201)(H,172,202)(H,173,200)(H,174,210)(H,175,211)(H,176,212)(H,177,214)(H,178,203)(H,179,204)(H,180,206)(H,181,215)(H,182,216)(H,183,217)(H,184,205)(H,185,208)(H,186,207)(H,187,209)(H,188,213)(H,218,219)(H4,162,163,164)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-/m0/s1

InChI Key

OPCIHVLZZSZRAD-GFRZXUJISA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

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